2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid
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Overview
Description
2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid is a complex organic compound with the molecular formula C23H16O8 It is known for its intricate structure, which includes multiple benzoyl and acetyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of benzoic acid derivatives with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the acetyloxy groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thiol esters.
Scientific Research Applications
2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy groups can undergo hydrolysis to release acetic acid and the corresponding benzoic acid derivatives, which may interact with enzymes or receptors in biological systems . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Aspirin (acetylsalicylic acid): Shares the acetyloxy group but has a simpler structure.
Salicylic acid: Lacks the acetyloxy groups but has similar anti-inflammatory properties.
Benzoic acid: The simplest form, lacking the additional benzoyl and acetyloxy groups.
Uniqueness
2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid is unique due to its multiple acetyloxy and benzoyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O10/c1-18(31)37-24-15-7-3-11-20(24)28(34)39-26-17-9-5-13-22(26)30(36)40-25-16-8-4-12-21(25)29(35)38-23-14-6-2-10-19(23)27(32)33/h2-17H,1H3,(H,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFOBZXWGPSITF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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